1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide
Description
1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a piperidine-derived carboxamide featuring a pyridinylmethyl group substituted with a furan heterocycle at the 6-position.
Properties
IUPAC Name |
1-acetyl-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13(22)21-8-6-15(7-9-21)18(23)20-12-14-4-5-16(19-11-14)17-3-2-10-24-17/h2-5,10-11,15H,6-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLVUHPQQJMUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra. The molecular interactions of these compounds in docking studies reveal their potential for further development.
Biological Activity
1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features, including a piperidine ring, a pyridine ring, and a furan ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₃ |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2034226-92-9 |
The biological activity of this compound likely stems from its ability to interact with various molecular targets through multiple mechanisms, including:
- Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for hydrogen bonding with biological macromolecules.
- π-π Stacking : Aromatic rings such as pyridine and furan can engage in π-π stacking interactions, influencing binding affinities.
- Electrostatic Interactions : Charged groups within the molecule may interact with oppositely charged sites on target proteins.
Antiviral Properties
Research indicates that compounds containing similar heterocyclic structures exhibit antiviral activity. For instance, derivatives with pyridine and furan moieties have shown promise as inhibitors of viral replication pathways. A study highlighted that modifications at specific positions on the heterocycles can enhance reverse transcriptase inhibitory activity significantly, suggesting that this compound could also exhibit similar properties .
Anticancer Activity
Preliminary studies suggest potential anticancer effects. Compounds with structures analogous to this compound have been evaluated against various cancer cell lines, demonstrating cytotoxicity at varying concentrations. For example, related compounds showed IC50 values ranging from 130 µM to over 250 µM against different cancer cell lines . The specific mechanisms by which these compounds induce apoptosis or inhibit proliferation remain to be fully elucidated.
Antibacterial Activity
The antibacterial potential of related nitrogen heterocycles has been documented. Compounds similar to this compound have demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 3.12 µg/mL . This suggests that further exploration into the antibacterial properties of this specific compound could yield valuable insights.
Case Studies
- Antiviral Evaluation : In a study examining the efficacy of various heterocycles as antiviral agents, compounds structurally related to this compound were tested in MT-4 cells. The results indicated that certain substitutions on the pyridine ring significantly enhanced antiviral activity compared to lead compounds .
- Cytotoxicity Testing : A comparative study involving several derivatives assessed their cytotoxic effects on human cancer cell lines. The results showed that compounds with similar structural motifs exhibited varied degrees of cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .
Pharmacokinetics
The pharmacokinetic profile of this compound is hypothesized to be favorable due to the presence of piperidine and pyridine rings, which typically enhance solubility and permeability. However, detailed studies are required to confirm absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Functional and Pharmacological Differences
- Heterocycle Substitution (Furan vs. Thiophene’s sulfur atom may enhance binding to aromatic residues in hydrophobic enzyme pockets, as seen in kinase inhibitors .
Acetyl vs. Fluorobenzoyl Groups :
The acetyl group in the target compound is less sterically demanding than the 4-fluorobenzoyl group in ’s anti-angiogenic compound. Fluorine’s electron-withdrawing effects in the latter may improve target engagement but increase synthetic complexity .Ethynylphenyl vs. Pyridinyl-Furan : The ethynylphenyl analog () lacks the heteroaromatic pyridinyl-furan motif, which could diminish interactions with targets requiring dual heterocycle recognition. However, its ethynyl group enables modular derivatization for probe development .
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 1-acetyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)piperidine-4-carboxamide?
- Answer : The synthesis involves multi-step reactions, including amide bond formation between the piperidine and pyridine-furan moieties. Key steps:
- Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxylic acids for amide bond formation .
- Reaction Conditions : Temperature control (e.g., 0–5°C for carbodiimide activation) and solvent selection (e.g., dichloromethane or DMF) to minimize side reactions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for high-purity isolates .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, piperidine carbons at δ 40–60 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass) .
- Infrared Spectroscopy (IR) : Detection of amide C=O stretches (~1650 cm⁻¹) and acetyl groups (~1700 cm⁻¹) .
Q. How can researchers optimize reaction yields during the synthesis of pyridine-piperidine hybrids?
- Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Stepwise Monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological assays?
- Answer :
- Substituent Variation : Modify the furan ring (e.g., 3-furan vs. 2-furan) or piperidine substituents (e.g., acetyl vs. sulfonyl groups) to assess impact on bioactivity .
- Bioisosteric Replacement : Replace the pyridine ring with pyrimidine or triazine to evaluate binding affinity changes .
- Pharmacophore Mapping : Use software like Schrodinger’s Phase to identify critical hydrogen bond donors/acceptors .
Q. How can computational methods predict the biological targets of this compound?
- Answer :
- Molecular Docking : Tools like AutoDock Vina or Glide to simulate binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on conserved residues in binding pockets .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, blood-brain barrier penetration, and toxicity risks .
Q. What experimental approaches resolve contradictions in bioactivity data across different studies?
- Answer :
- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ values .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding .
- Metabolic Stability Tests : Liver microsome assays to assess compound degradation rates .
Methodological Tables
Table 1 : Key Synthetic Parameters for Piperidine-Pyridine Hybrids
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | EDC/HOBt | |
| Solvent for Acylation | DMF | |
| Purification Method | Silica Gel Chromatography |
Table 2 : Computational Tools for Target Prediction
| Tool | Application | Reference |
|---|---|---|
| AutoDock Vina | Binding affinity simulation | |
| SwissADME | ADMET profiling | |
| Schrodinger Phase | Pharmacophore modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
